L-Methionine-1-13C
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-methylsulfanyl(113C)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-TXZHAAMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574087 | |
| Record name | L-(1-~13~C)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81202-04-2 | |
| Record name | L-(1-~13~C)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Crucial Role of Stable Isotope Tracers in Modern Biology
Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to track their metabolic fate within a biological system. silantes.com Their use has transformed our understanding of complex biological pathways by allowing researchers to follow the transformation of specific atoms and molecules in real-time. silantes.comsilantes.com This ability to trace metabolic routes is fundamental to deciphering the intricate web of biochemical reactions that sustain life. silantes.com
Unlike radioactive isotopes, stable isotopes are safe for use in a wide range of studies, including those involving human subjects. oup.com The subtle difference in mass imparted by the isotope allows for detection and quantification using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comumn.edu This enables precise measurement of metabolic fluxes, which is the rate at which metabolites are converted through a pathway. silantes.com
The applications of stable isotopes are vast, spanning from metabolomics, the large-scale study of small molecules, to proteomics, the study of proteins. silantes.com In metabolomics, they help elucidate metabolic pathways and their regulation. silantes.com In proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize labeled amino acids to quantify changes in protein abundance between different experimental conditions. silantes.comnih.gov
Unraveling Metabolism: the Principles of Carbon 13 Labeling
The strategic placement of a carbon-13 (¹³C) atom at the first carbon (C-1) position of L-methionine is key to its function as a metabolic tracer. medchemexpress.com This specific labeling allows researchers to follow the carboxyl group of the amino acid through various biochemical reactions.
When L-Methionine-1-13C is introduced into a biological system, it is treated by cells almost identically to its unlabeled counterpart. umn.edu As it participates in metabolic processes, the ¹³C "tag" is carried along with the carbon backbone of the molecule. Analytical techniques like mass spectrometry can then distinguish between molecules that have incorporated the ¹³C label and those that have not, based on their mass-to-charge ratio. umn.eduacs.org This allows for the precise tracking of the labeled methionine and its metabolic derivatives. oup.com
The term "mass isotopomer distribution" (MID) or "mass distribution vector" (MDV) refers to the fractional abundance of a metabolite with different numbers of heavy isotopes. nih.gov By analyzing the MDV of various metabolites over time, researchers can map the flow of the ¹³C label through interconnected metabolic pathways, providing a dynamic picture of cellular metabolism. nih.gov
A Timeline of Discovery: the Evolution of L Methionine 1 13c Research
Advanced Analytical Technologies for Isotopic Enrichment Measurement
The measurement of isotopic enrichment from this compound is accomplished through sophisticated analytical techniques capable of detecting and quantifying the incorporation of the 13C label into various metabolites and macromolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-invasive and powerful tool for investigating metabolic processes. The chemical specificity of 13C NMR allows for the distinction of 13C isotope incorporation into specific carbon positions within a molecule, providing a detailed view of metabolic fluxes. acs.org
In vivo 13C-NMR spectroscopy offers the unique capability to non-invasively measure metabolic fluxes in real-time within living organisms. acs.org By introducing this compound, researchers can track the fate of the labeled carbon as it is incorporated into various metabolites. This dynamic approach is crucial for understanding the complexities of metabolic networks, which often involve interactions between different cell types and compartments. acs.org
The interpretation of the 13C labeling time courses obtained from these experiments requires metabolic modeling to derive quantitative metabolic fluxes. acs.org For instance, in vivo 13C NMR studies have been employed to investigate choline (B1196258) metabolism in the brain, where S-[13CH3]methionine was administered to track the incorporation of the labeled methyl group into phospholipids (B1166683) like lecithin (B1663433) and sphingomyelin. nih.gov Such studies provide valuable insights into the transport of methionine across the blood-brain barrier and its subsequent utilization in biosynthetic pathways. nih.gov The real-time nature of in vivo NMR allows for the observation of metabolic dynamics under various physiological or pathological conditions. springernature.comresearchgate.net
A key advantage of direct 13C detection is its high chemical specificity, stemming from the broad chemical shift range of approximately 200 ppm. acs.org This allows for the simultaneous and resolved detection of labeled carbons in multiple metabolites, such as glutamate (B1630785) and glutamine, enhancing the reliability of metabolic modeling. acs.org
Key Findings from In Vivo 13C-NMR Studies with Labeled Methionine:
| Organism/System | Labeled Methionine Variant | Key Observation | Reference |
| Rabbit Brain | S-[13CH3]methionine | Incorporation of the 13CH3 group into lecithin and sphingomyelin, demonstrating transport across the blood-brain barrier and use in phospholipid biosynthesis. | nih.gov |
| Sycamore Cells | [13C]methanol (leading to [13CH3]methionine) | Metabolism of methanol (B129727) to [13CH3]methionine, [3-13C]serine, and [13CH3]phosphatidylcholine. | sci-hub.se |
| General In Vivo Systems | 13C-labeled substrates | Allows for the visualization of active metabolic networks and the measurement of metabolic fluxes that may not be accessible through stationary methods. | springernature.comresearchgate.net |
Two-dimensional (2D) 1H-13C NMR spectroscopy, particularly the Heteronuclear Single Quantum Coherence (HSQC) experiment, provides significantly enhanced resolution compared to 1D NMR, making it a powerful tool for comprehensive metabolomics. nih.govresearchgate.netmdpi.com When combined with L-[13C-methyl]methionine labeling, this technique becomes highly effective for investigating the global methylome—the complete set of methylated molecules within a cell. acs.orgnih.gov
A notable application of this methodology is in cancer research, where the methylation of DNA, histones, and other molecules plays a crucial role in gene transcription and tumor progression. acs.orgnih.gov In a study on B16 melanoma models, untargeted 2D 1H-13C NMR metabolomics of tumors labeled with L-[13C-methyl]methionine revealed distinct global methylomes between cell cultures and tumors. acs.orgnih.gov The methylome of the cell cultures was predominantly characterized by histone methylations, whereas the tumors showed a dominance of cytoplasmic small-molecule methylations. acs.orgnih.gov This demonstrates a shift in methyl metabolism during tumor progression and showcases the ability of this technique to access the non-DNA methylome. acs.orgnih.gov
The experimental workflow involves acquiring 2D 1H-13C HSQC spectra, which are then processed and analyzed using statistical methods like orthogonal partial least squares discriminant analysis (OPLS-DA) to identify significant differences between sample groups. acs.orgnih.gov This approach allows for the identification and relative quantification of a wide range of methylated metabolites.
Metabolites Identified in Methylome Profiling of B16 Melanoma Models using L-[13C-methyl]methionine and 2D 1H-13C NMR:
| Metabolite Class | Predominant in B16 Melanoma Cell Cultures | Predominant in B16 Melanoma Tumors | Reference |
| Methylated Species | Histone methylations | Cytoplasmic small-molecule methylations | acs.orgnih.gov |
Isotopic labeling with this compound, or more commonly L-methionine-[methyl-13C], is a cornerstone of modern biomolecular NMR spectroscopy for the characterization of proteins. nih.govacs.orgrsc.org The methyl group of methionine serves as an excellent probe for studying protein structure, dynamics, and interactions due to its favorable relaxation properties, which result in sharp NMR signals even for large macromolecules. nih.govacs.org
By incorporating [methyl-13C]methionine into a protein, each methionine residue becomes an observable probe distributed throughout the protein's structure. nih.gov This selective labeling simplifies complex NMR spectra and enhances sensitivity. researchgate.net Researchers can then use various NMR experiments, such as 2D [1H, 13C] HSQC, to obtain residue-specific information. nih.govacs.org
This technique has been instrumental in a variety of protein studies. For example, it was used to investigate the solution behavior of the 75 kDa DNA repair protein UvrB, where the assignment of the thirteen methionine methyl resonances allowed for the characterization of domain interactions and dimerization. nih.gov In another study, specific 13CHD2 isotopomer labeling of methionine was used to study the dynamics of calcium-free calmodulin, revealing fast exchange processes in the C-terminal domain that may be involved in target binding. acs.org The ability to specifically label methionine residues provides a powerful tool to elucidate the relationship between protein dynamics and biological function. acs.org
Applications of Labeled Methionine in Biomolecular NMR:
| Protein Studied | Labeling Strategy | Research Focus | Key Finding | Reference |
| UvrB from Bacillus caldotenax | [methyl-13C]methionine | Solution behavior and domain interactions | UvrB is primarily monomeric in solution, with a structural constraint disfavoring dimerization. | nih.gov |
| Calcium-free calmodulin (apo-CaM) | 12CβD212CγD2S13CεHD2 methionine | Protein dynamics and conformational exchange | The C-terminal domain undergoes fast exchange between a ground state and a high-energy state, potentially involved in target binding. | acs.org |
| Human Transferrin (hTF) | [13C]-methionine | Metal-induced conformational changes and interlobe communication | Allowed for the assignment of all nine methionine 13CH3 groups and the study of conformational changes upon metal binding. | acs.org |
Two-Dimensional 1H-13C NMR in Comprehensive Metabolomics and Methylome Profiling
Mass Spectrometry (MS) Platforms
Mass spectrometry is another key analytical technology for isotopic enrichment measurement in this compound tracer studies. It offers high sensitivity and is particularly well-suited for quantifying the incorporation of the 13C label into a wide range of metabolites. nih.govnih.gov
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used platform for tracing the metabolic fate of this compound. nih.govacs.org This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. After introducing this compound into a biological system, cell or tissue extracts are prepared and analyzed by LC-MS to measure the mass isotopologue distributions of methionine and its downstream metabolites. nih.govmdpi.comspringernature.com
A significant challenge in metabolic flux analysis is the exchange of metabolites between intracellular and extracellular pools, which can prevent the system from reaching an isotopic steady state. nih.gov LC-MS-based methods have been developed to address this by measuring the isotope-labeling kinetics of both intracellular and extracellular metabolites over time. nih.gov
For example, in a study of a human fibrosarcoma cell line, researchers used LC-MS to quantify methionine metabolic fluxes by feeding the cells with 13C-methionine. nih.govacs.org They found that transmethylation and propylamine transfer fluxes each constituted about 15% of the net methionine uptake. nih.govacs.org This approach also enabled the quantification of flux through the pro-tumorigenic enzyme ornithine decarboxylase. nih.gov Such studies provide detailed quantitative insights into how metabolic pathways are regulated in different cell types and disease states. nih.govresearchgate.net
Quantitative Findings from LC-MS based this compound Tracer Studies in HT1080 Fibrosarcoma Cells:
| Parameter | Value | Reference |
| Net Methionine Uptake | ~0.8 ± 0.1 nmol/μL-cells/h | nih.gov |
| Transmethylation Flux | ~15% of net methionine uptake | nih.govacs.org |
| Propylamine Transfer Flux | ~15% of net methionine uptake | nih.govacs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for 13C-Metabolic Flux Ratio Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for ¹³C-Metabolic Flux Analysis (MFA) utilizing L-methionine-1-¹³C. This method allows for the precise determination of ¹³C labeling patterns in various metabolites, which is essential for calculating metabolic flux ratios. In a typical workflow, cells or tissues are cultured with a medium containing L-methionine-1-¹³C. After a designated period, intracellular metabolites are extracted, derivatized to enhance their volatility, and then analyzed by GC-MS.
The gas chromatograph separates the complex mixture of derivatized metabolites based on their physicochemical properties. Subsequently, the mass spectrometer fragments the eluted compounds and measures the mass-to-charge ratio (m/z) of the resulting ions. By comparing the mass isotopomer distributions of metabolites from cells grown with the ¹³C tracer to those from a control group, researchers can deduce the incorporation of the ¹³C label. shimadzu.com For instance, the analysis of proteinogenic amino acids by GC-MS after hydrolysis of cellular proteins provides rich information for isotopomer balancing. nih.gov However, it's important to note that some amino acids, including methionine, can be challenging to quantify accurately with GC-MS due to factors like oxidative degradation or complex fragmentation patterns. acs.orgnih.gov
The data on mass isotopomer distributions are then used in computational models to estimate the relative rates of different metabolic pathways. shimadzu.com For example, in studies of Corynebacterium glutamicum, GC-MS analysis of intracellular metabolites after labeling with ¹³C-glucose was used to determine the flux ratios in the glycolytic pathway, providing insights that could enhance L-methionine production. mdpi.com This approach has been successfully applied to resolve complex metabolic networks, such as the parallel and cyclic photomixotrophic metabolism in Synechocystis sp. PCC 6803. nih.gov
A key aspect of GC-MS based MFA is the ability to track the fate of the ¹³C atom from L-methionine-1-¹³C as it is metabolized. For example, the ¹³C-label can be traced into homocysteine to evaluate the in vivo metabolic turnover. researchgate.net The precision of GC-MS allows for the determination of low levels of isotopic enrichment, which is crucial for measuring parameters like protein fractional synthetic rates. nih.gov
Table 1: Selected Research Findings using GC-MS for ¹³C-Metabolic Flux Ratio Analysis with L-Methionine-1-¹³C and other ¹³C Tracers
| Organism/System | Tracer(s) | Key Findings | Reference |
| Corynebacterium glutamicum | D-Glucose-¹³C₆ | Increased flux ratio of several glycolytic metabolites in an engineered strain, suggesting targets for enhanced L-methionine production. | mdpi.com |
| Synechocystis sp. PCC 6803 | ¹³C-glucose | A GC-MS based approach delivered the first fully detailed flux distribution for photomixotrophic metabolism. | nih.gov |
| Human Plasma | [1-¹³C]-methionine | A GC-MS method was developed to measure the in vivo rate of homocysteine production from its precursor, ¹³C-methionine. | researchgate.net |
| Piglet Skeletal Muscle | L-[1-¹³C]valine | Measured protein fractional synthetic rates at low isotopic enrichment levels. | nih.gov |
| Brassica napus Leaves | U-¹³C-pyruvate | Investigated the light/dark regulation of metabolic fluxes within the plant TCA cycle. | frontiersin.org |
Isotope Ratio Mass Spectrometry (IRMS) for Carbon Dioxide Isotope Enrichment
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the isotopic enrichment of specific elements in a sample. In the context of L-methionine-1-¹³C tracer studies, IRMS is primarily employed to quantify the enrichment of ¹³C in expired carbon dioxide (CO₂). nih.gov This measurement provides a direct readout of the rate at which the carboxyl group of L-methionine is oxidized.
The methodology involves the administration of L-methionine-1-¹³C, and subsequent collection of breath samples over a period of time. nih.govnih.gov The collected CO₂ is then purified and introduced into the IRMS instrument. The IRMS precisely measures the ratio of ¹³CO₂ to ¹²CO₂, allowing for the calculation of the isotopic enrichment. This data, often combined with measurements of total CO₂ production obtained through indirect calorimetry, can be used to quantify the oxidation rate of methionine. nih.gov
This technique has been applied in clinical settings to assess liver function. For example, a study on pediatric intestinal failure-associated liver disease (IFALD) used the L-[1-¹³C]methionine breath test ([¹³C]-MBT) to non-invasively evaluate hepatic mitochondrial function. nih.gov The results showed that the test could differentiate between patients with and without cirrhosis, indicating its potential as a clinically relevant tool. nih.gov Similarly, in nutritional studies, the oxidation of orally administered L-1-¹³C-methionine has been measured in infants to determine the retention rate of methionine from supplemented soy-based formulas. nih.gov
The high precision of IRMS allows for the detection of very small changes in isotopic enrichment, making it a powerful tool for in vivo metabolic studies. cambridge.org
Table 2: Research Findings using IRMS for Carbon Dioxide Isotope Enrichment from L-Methionine-1-¹³C
| Study Population | Key Measurement | Finding | Reference |
| Pediatric patients with IFALD | ¹³CO₂ enrichment in breath | The [¹³C]-MBT differentiated patients with and without cirrhosis, reflecting changes in liver function. | nih.gov |
| Male infants on soy-based formula | Expired ¹³CO₂ abundance | The retention rate of the labeled carboxyl group of methionine was approximately 91.2%. | nih.gov |
| Healthy young men | ¹³C enrichment of expired air | Used to estimate rates of methionine transmethylation and transsulfuration in fed and postabsorptive states. | physiology.orgresearchgate.net |
Positron Emission Tomography (PET) in Conjunction with Labeled Methionine Derivatives
Positron Emission Tomography (PET) is a non-invasive imaging technique that provides quantitative in vivo measurements of metabolic processes. When used with methionine labeled with a positron-emitting isotope, such as Carbon-11 (¹¹C), PET can visualize and quantify the rate of protein synthesis and other metabolic pathways involving methionine. pnas.orgresearchgate.net While L-methionine-1-¹³C itself is not a PET tracer, studies utilizing ¹¹C-labeled methionine provide a crucial methodological framework that is conceptually analogous.
The most commonly used PET tracer for this purpose is L-[methyl-¹¹C]methionine ([¹¹C]MET). researchgate.netnih.gov After administration, the distribution and uptake of the tracer are monitored over time using a PET scanner. Kinetic models, typically three-compartment models, are then applied to the time-activity curves of the tissue and arterial blood to calculate parameters such as the rate of protein synthesis. pnas.orgnih.gov
PET studies with [¹¹C]MET have been instrumental in understanding protein metabolism in various tissues, including skeletal muscle and tumors. pnas.orgresearchgate.net For instance, PET has been used to estimate skeletal muscle protein synthesis rates in healthy humans, with results comparable to those from direct tracer incorporation studies. pnas.orgnih.gov In oncology, [¹¹C]MET PET is used for tumor imaging, grading, and monitoring treatment response, as the uptake of methionine is often increased in malignant tissues due to higher rates of protein synthesis and proliferation. researchgate.netnih.gov
Researchers have also compared different labeled forms of methionine, such as L-[1-¹¹C]methionine and L-[methyl-¹¹C]methionine, to understand their metabolic fates. nih.gov For example, decarboxylation of L-[1-¹¹C]methionine leads to the formation of [¹¹C]CO₂, while the ¹¹C-methyl group of L-[methyl-¹¹C]methionine participates in transmethylation reactions. turkupetcentre.net The development of other labeled methionine derivatives, including those labeled with Fluorine-18 (¹⁸F), aims to overcome the limitations of the short half-life of ¹¹C. nih.govjst.go.jp
Table 3: Findings from PET Studies with Labeled Methionine Derivatives
| Tracer | Application | Key Findings | Reference |
| L-[methyl-¹¹C]methionine | Skeletal muscle protein synthesis | PET can be used to estimate skeletal muscle protein synthesis rates in healthy human subjects. | pnas.orgnih.gov |
| L-[methyl-¹¹C]methionine | Brain tumor imaging | MET-PET is a sensitive tracer for tumor detection and can help differentiate between tumorous and non-tumorous lesions in children and young adults. | nih.gov |
| L-[1-¹¹C]methionine vs. L-[methyl-¹¹C]methionine | Comparison of protein synthesis rate measurement | The metabolic pathways of the two tracers differ, which needs to be considered for quantitative modeling of protein synthesis. | nih.gov |
| d-[methyl-¹¹C]methionine | Bacterial infection imaging | d-[¹¹C]Met can distinguish active bacterial infection from sterile inflammation in a murine model. | acs.org |
Experimental Design and Quantitative Modeling for L-Methionine-1-¹³C Tracer Experiments
Strategies for Achieving and Analyzing Isotopic Steady-State and Non-Steady-State Conditions
A fundamental consideration in L-methionine-1-¹³C tracer experiments is whether to aim for isotopic steady-state or to analyze the system under non-steady-state conditions.
Isotopic Steady-State: This condition is reached when the isotopic enrichment of intracellular metabolites becomes constant over time. nih.govresearchgate.net Achieving isotopic steady-state is a prerequisite for standard stationary metabolic flux analysis (MFA). acs.orgnih.gov This state implies that the rate of isotope inflow into a metabolic pool is balanced by the rate of outflow. In practice, this is often achieved through continuous infusion of the labeled tracer or by culturing cells in a medium with a constant concentration of the labeled substrate for a sufficient duration. researchgate.netmdpi.com For example, in studies of methionine kinetics in humans, a primed continuous intravenous infusion of labeled methionine is used to achieve a steady state in plasma amino acid enrichment. researchgate.net
Non-Steady-State: In many biological systems, particularly in standard cell culture, achieving a true isotopic steady state for all metabolites can be challenging or impossible. nih.govacs.org This is often due to the large size of extracellular pools and the rapid exchange of metabolites like amino acids between the intracellular and extracellular compartments. nih.govacs.org In such cases, analyzing the system under non-steady-state (or isotopically non-stationary) conditions is necessary. This approach involves measuring the time-course of isotopic labeling in metabolites. researchgate.net The rate of label accumulation provides information about the metabolic fluxes. researchgate.net For instance, one study developed a non-steady-state isotope model to predict ¹³CO₂ enrichment and calculate the oxidation of L-[1-¹³C]-phenylalanine when an isotopic steady state was not achieved in cats. nih.gov
The choice between steady-state and non-steady-state analysis depends on the specific research question and the experimental system. While steady-state MFA provides a time-averaged view of the metabolic fluxes, non-steady-state analysis can reveal dynamic changes in metabolism.
Measurement and Interpretation of Intracellular and Extracellular L-Methionine-1-¹³C Labeling Kinetics
The kinetics of L-methionine-1-¹³C labeling, both inside and outside the cell, provide crucial data for understanding methionine metabolism.
Measurement: The isotopic labeling of intracellular and extracellular methionine is typically measured using mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS). acs.org This involves collecting samples of the cell culture medium (for extracellular analysis) and cell extracts (for intracellular analysis) at various time points after the introduction of the L-methionine-1-¹³C tracer.
Interpretation: The interpretation of labeling kinetics allows for the quantification of various metabolic fluxes. For example, by measuring the isotope-labeling kinetics of both intracellular and extracellular methionine, researchers have been able to quantify transmethylation and propylamine transfer fluxes in a human fibrosarcoma cell line. acs.org The gradual increase of labeled methionine in the culture medium over time is evidence of the mixing of intracellular and media methionine pools. nih.gov This mixing prevents the system from reaching an isotopic steady state and necessitates the use of kinetic models that account for these dynamics. acs.org
Studies on bovine claw tissue explants have shown that L-methionine uptake follows Michaelis-Menten kinetics, with a steady state of accumulation reached after approximately 30 minutes. cambridge.org Comparing the rates of mass transfer across the cell membrane with intracellular production and consumption rates can reveal the relative speeds of these different processes. frontiersin.org
Computational Models and Algorithms for 13C-Metabolic Flux Analysis (MFA)
Computational modeling is an indispensable component of ¹³C-MFA. These models integrate experimental data on isotopic labeling and other physiological parameters to estimate intracellular metabolic fluxes. nih.govplos.org
Model Components: A typical ¹³C-MFA model includes:
A detailed metabolic network map, including all relevant biochemical reactions and their stoichiometry. plos.orgresearchgate.net
Information on the atom transitions for each reaction, which describes how carbon atoms are rearranged. oup.com
Experimental data, such as the isotopic labeling patterns of metabolites (e.g., mass isotopomer distributions) and extracellular flux rates (e.g., substrate uptake and product secretion rates). shimadzu.com
Algorithms and Software: Various computational approaches and software packages have been developed for ¹³C-MFA. The core of these methods involves solving a system of algebraic equations that describe the flow of isotopes through the metabolic network. The goal is to find the set of metabolic fluxes that best fit the experimental data. creative-proteomics.com
Steady-State MFA: For systems at isotopic steady state, algorithms are used to solve for a single set of fluxes that represents the time-averaged metabolic state. nih.gov
Non-Steady-State MFA (INST-MFA): For systems not at isotopic steady state, more complex models that incorporate the time-dependent changes in isotopic labeling are required. frontiersin.org
Software Tools: Several software suites, such as 13CFLUX2, have been developed to facilitate ¹³C-MFA. oup.com These tools provide functionalities for model construction, simulation, and flux estimation, and are designed to handle large and complex metabolic networks. oup.com The development of efficient algorithms, such as the tandemer approach, has significantly improved the computational speed of simulating tandem mass spectrometry (MS/MS) data for MFA. plos.org
These computational models have been applied to a wide range of biological systems, from microorganisms like E. coli and Saccharomyces cerevisiae to mammalian cells. plos.orgresearchgate.net They are powerful tools for quantifying metabolic responses to genetic or environmental perturbations and for guiding metabolic engineering strategies. researchgate.net
This compound in Core Carbon Metabolism Flux Quantification
While L-Methionine-1-¹³C is primarily associated with one-carbon metabolism, its metabolic fate is intricately linked to core carbon pathways. The catabolism of methionine generates intermediates that can enter the tricarboxylic acid (TCA) cycle, providing a window into its activity.
Glycolytic and Tricarboxylic Acid (TCA) Cycle Contributions
L-Methionine-1-¹³C tracer studies are instrumental in quantifying the contribution of methionine to the TCA cycle. yuntsg.com When L-Methionine-1-¹³C is introduced into a biological system, the ¹³C label can be traced as it enters the TCA cycle through anaplerotic reactions. For instance, methionine can be metabolized to succinyl-CoA, a key intermediate of the TCA cycle. elsevier.es The appearance of ¹³C in TCA cycle intermediates like malate (B86768) and succinate, which can be measured by mass spectrometry, provides a quantitative measure of methionine's contribution to the cycle's carbon pool. yuntsg.com
In studies of cancer cell metabolism, it has been observed that while glucose is a primary fuel source, with a significant portion being converted to lactate (B86563) even in the presence of oxygen (the Warburg effect), amino acids like glutamine and methionine also play crucial roles in replenishing TCA cycle intermediates. vanderbilt.eduacs.org Isotope tracing with ¹³C-labeled substrates, including methionine, has revealed that in some cancer cells, the TCA cycle is largely driven by glutamine consumption, while the contribution from glucose-derived pyruvate (B1213749) can be comparatively smaller. nih.govresearchgate.net
Research has shown that in certain cell lines, the flux of pyruvate into the TCA cycle is a fraction of the total glucose uptake, with the majority being excreted as lactate. vanderbilt.edu The use of L-Methionine-1-¹³C, in concert with other labeled substrates like ¹³C-glucose and ¹³C-glutamine, allows for a comprehensive metabolic flux analysis (MFA). nih.govbiorxiv.org This integrated approach helps to dissect the relative contributions of glycolysis and amino acid catabolism to the TCA cycle, revealing the metabolic flexibility of cells under different physiological and pathological conditions. nih.gov For example, in some tumor models, a significant flux from malate to pyruvate (malic enzyme activity) has been observed, indicating complex interactions between glycolysis and the TCA cycle. nih.gov
Table 1: Estimated Metabolic Fluxes in a Murine Hybridoma Cell Line This table presents estimated flux rates for key metabolic pathways in a murine hybridoma, as determined by ¹³C nuclear magnetic resonance spectroscopy. The data highlights the relative contributions of different substrates to central carbon metabolism.
| Metabolic Pathway | Flux Rate (relative to glucose uptake) | Source |
| Pyruvate from Glycolysis | 76% of total pyruvate | researchgate.net |
| Pyruvate from Pentose (B10789219) Phosphate (B84403) Pathway | 4% of glycolytic rate (lower limit) | researchgate.net |
| Glucose-derived Acetyl-CoA to Lipids | 4% of glucose uptake rate | researchgate.net |
| TCA Cycle (Isocitrate to α-Ketoglutarate) | 110% of glutamine uptake rate | researchgate.net |
| Malate Shunt | Approx. equal to glutamine uptake rate | researchgate.net |
Interconnections with the Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, responsible for generating NADPH and precursors for nucleotide biosynthesis. The PPP is tightly interconnected with glycolysis through shared intermediates like glucose-6-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. biomolther.orgnih.gov While L-Methionine-1-¹³C does not directly enter the PPP, its metabolism is linked to the pathway's activity through the demand for NADPH.
The synthesis of certain amino acids and the regeneration of glutathione (B108866), a key antioxidant, require NADPH, which is primarily supplied by the oxidative branch of the PPP. mdpi.com One-carbon metabolism, which is fueled by methionine, also has connections to NADPH production, particularly within the mitochondria through the serine-driven one-carbon metabolism that enters the folate-methionine cycles. biomolther.org
Isotopically nonstationary ¹³C metabolic flux analysis (INST-MFA) in B-cells has shown that under certain conditions, the oxidative PPP can have minimal activity, with the majority of glucose being shunted towards glycolysis and lactate production. vanderbilt.edu However, in other cellular contexts, particularly in cancer, the PPP can be significantly upregulated to meet the high demand for NADPH for reductive biosynthesis and to combat oxidative stress. mdpi.com By using a combination of ¹³C tracers, including L-Methionine-1-¹³C and various labeled forms of glucose, researchers can comprehensively map the flux distribution between glycolysis, the TCA cycle, and the PPP, revealing how cells coordinate these pathways to support growth and survival. vanderbilt.edunih.gov
Comprehensive Analysis of One-Carbon Metabolism via this compound Tracing
One-carbon metabolism is a complex network of biochemical reactions that transfer one-carbon units, essential for the synthesis of nucleotides, lipids, and for methylation reactions. mdpi.comfrontiersin.org L-Methionine-1-¹³C is an invaluable tracer for dissecting this network, as methionine lies at the heart of the methionine cycle, a key component of one-carbon metabolism. nih.govisotope.com
Dynamics of the Methionine Cycle
The methionine cycle is a series of reactions that activate methionine to a methyl donor and subsequently regenerate it. nih.gov Using L-Methionine-1-¹³C allows for the quantitative measurement of the fluxes through this cycle. nih.govresearchgate.net When cells are cultured with L-Methionine-1-¹³C, the labeled carbon can be tracked as it moves through the various intermediates of the cycle. nih.gov
The first step in the methionine cycle is the conversion of methionine to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT). elsevier.eselsevier.es SAM is the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. elsevier.esresearchgate.net The use of L-Methionine-1-¹³C, often in combination with other isotopically labeled forms of methionine (e.g., [methyl-¹³C]methionine), enables the quantification of SAM synthesis and the turnover rate of the methyl donor pool. acs.orgnih.gov
Table 2: Key Reactions and Enzymes in the Methionine Cycle This table outlines the primary enzymatic steps involved in the methionine cycle, starting from the activation of methionine to the regeneration of this essential amino acid.
| Reaction | Enzyme | Product | Function/Significance |
| Methionine + ATP → SAM | Methionine Adenosyltransferase (MAT) | S-Adenosylmethionine (SAM) | Synthesis of the universal methyl donor. elsevier.eselsevier.es |
| SAM → SAH + Methylated Substrate | Methyltransferases | S-Adenosylhomocysteine (SAH) | Donation of a methyl group for various biological processes. elsevier.es |
| SAH → Homocysteine + Adenosine (B11128) | SAH Hydrolase (AHCY) | Homocysteine | Hydrolysis of SAH to allow for the regeneration of methionine. elsevier.escsic.es |
| Homocysteine + N⁵-methyl-THF → Methionine | Methionine Synthase | Methionine | Remethylation of homocysteine to complete the cycle. caldic.com |
S-adenosylhomocysteine (SAH) is a product of all SAM-dependent methylation reactions and is a potent inhibitor of methyltransferases. elsevier.esfrontiersin.org Therefore, its efficient removal is crucial for maintaining cellular methylation capacity. SAH is hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase (AHCY). elsevier.escsic.es This reaction is reversible, and the equilibrium actually favors the synthesis of SAH. csic.es Consequently, the rapid removal of both homocysteine and adenosine is necessary to drive the reaction in the direction of hydrolysis. csic.es
L-Methionine-1-¹³C tracing can be used to study the dynamics of SAH hydrolysis and the subsequent fate of homocysteine. The ¹³C label from methionine will be incorporated into SAM and then into SAH. By monitoring the levels and isotopic enrichment of SAH and homocysteine, the flux through AHCY can be inferred. researchgate.net Studies have shown that elevated levels of adenosine or homocysteine can block the hydrolysis of SAH, leading to its accumulation and a subsequent increase in SAM levels. researchgate.net The regulation of the methionine cycle is complex, involving allosteric regulation of enzymes by metabolites like SAM and SAH, as well as hormonal control. csic.escaldic.com For example, SAM activates cystathionine (B15957) β-synthase, which diverts homocysteine towards the transsulfuration pathway, and inhibits MTHFR, which is involved in the folate cycle that provides methyl groups for homocysteine remethylation. elsevier.es
Remethylation of Homocysteine: Pathways and Fluxes
Homocysteine sits (B43327) at a critical juncture in methionine metabolism, where it can either be remethylated back to methionine or enter the transsulfuration pathway. caldic.com The remethylation of homocysteine is a vital process for the regeneration of methionine and is catalyzed by two primary pathways. nih.gov
The first pathway is dependent on folate and vitamin B12, where 5-methyltetrahydrofolate (5-MTHF) donates a methyl group to homocysteine in a reaction catalyzed by methionine synthase. tavernarakislab.grtandfonline.com The second, the betaine-homocysteine methyltransferase (BHMT) pathway, utilizes betaine (B1666868) as the methyl donor and is primarily active in the liver and kidneys. nih.gov
Studies utilizing this compound, often in combination with other isotopic tracers like [methyl-²H₃]methionine, allow for the quantification of the rates of homocysteine remethylation. diabetesjournals.orgnih.gov When L-[1-¹³C, methyl-²H₃]methionine is used, the loss of the [methyl-²H₃] label during transmethylation and the subsequent appearance of [1-¹³C]homocysteine and remethylated [1-¹³C]methionine enable the calculation of remethylation flux. diabetesjournals.org Research in piglets has demonstrated that a significant portion of whole-body remethylation occurs in the splanchnic tissues, accounting for 43% of the total flux. pnas.org In neonatal infants, high rates of transmethylation have been observed, indicating a significant demand for methylation reactions. nih.gov
| Study Population | Condition | Homocysteine Remethylation Rate | Reference |
| Neonatal Infants (Full Term) | Fasting | 32 ± 14 µmoles kg⁻¹ h⁻¹ | nih.gov |
| Neonatal Infants (Full Term) | Fed | 21.7 ± 3.2 µmoles kg⁻¹ h⁻¹ | nih.gov |
| Neonatal Infants (Preterm) | Parenteral Nutrition | 57.2 ± 14.8 µmoles kg⁻¹ h⁻¹ | nih.gov |
| Piglets | Duodenal Tracer Infusion | Significantly higher than IV infusion | pnas.orgpnas.org |
| Healthy Adults | Fed State | ~80% of intracellular methionine from plasma | nih.gov |
| Type 2 Diabetic Patients | Fasting | Lower than control subjects | diabetesjournals.org |
Integration with the Folate Cycle
The remethylation of homocysteine is intricately linked to the folate cycle. tavernarakislab.grnih.gov The folate cycle provides the necessary one-carbon units in the form of 5-methyltetrahydrofolate (5-MTHF) for the methionine synthase-catalyzed remethylation of homocysteine to methionine. tandfonline.comnih.gov This connection highlights the interdependence of these two crucial metabolic cycles. mdpi.comoncotarget.com
This compound tracer studies help to elucidate the flux of one-carbon units through this integrated pathway. The rate of appearance of ¹³C in methionine following the administration of a ¹³C-labeled folate precursor, or conversely, the metabolism of this compound, can provide quantitative data on the activity of this cycle. The folate cycle is essential for synthesizing purines and thymidylate, highlighting its importance in rapidly dividing cells. tavernarakislab.grnih.gov Dietary folate intake can influence methionine metabolism, and in certain conditions, can promote the integration of the methionine and one-carbon cycles. nih.gov
Quantification of Transsulfuration Pathway Fluxes (Homocysteine to Cysteine and Glutathione)
The transsulfuration pathway represents the irreversible catabolism of homocysteine to cysteine. caldic.com This pathway is crucial for the synthesis of cysteine, which is a precursor for the major intracellular antioxidant, glutathione (GSH). tavernarakislab.grpnas.org The first and rate-limiting step of this pathway is the condensation of homocysteine and serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS). caldic.com Cystathionine is then converted to cysteine by cystathionine γ-lyase (CGL). caldic.com
The use of this compound allows for the quantification of the flux through the transsulfuration pathway. nih.govnih.gov The ¹³C label from this compound is lost as ¹³CO₂ during the catabolism of the carbon skeleton of cysteine. diabetesjournals.org By measuring the rate of ¹³CO₂ expiration, researchers can estimate the rate of transsulfuration. nih.gov
Studies in various physiological and pathological states have provided insights into the regulation of this pathway. For instance, in newborn infants, significant transsulfuration flux has been observed, suggesting that cysteine may not be a conditionally essential amino acid in this population. nih.gov In septic rats, the transsulfuration of methionine to cysteine is significantly increased, likely to meet the heightened demand for cysteine for glutathione synthesis to combat oxidative stress. physiology.org
| Study Population/Model | Condition | Transsulfuration Flux | Key Finding | Reference |
| Neonatal Infants (Full Term) | Fasting | 6.0 ± 4.4 µmoles kg⁻¹ h⁻¹ | Significant neonatal transsulfuration. | nih.gov |
| Neonatal Infants (Full Term) | Fed | 4.1 ± 2.1 µmoles kg⁻¹ h⁻¹ | nih.gov | |
| Neonatal Infants (Preterm) | Parenteral Nutrition | 24.9 ± 9.9 µmoles kg⁻¹ h⁻¹ | High demand for glutathione. | nih.gov |
| Piglets | Fed (Milk Formula) | ~23% of whole-body flux occurs in GIT. | GIT is a significant site of transsulfuration. | pnas.orgnih.gov |
| Type 2 Diabetic Patients | Fasting & Insulin-Stimulated | Impaired compared to controls. | Potential cause of hyperhomocysteinemia. | diabetesjournals.org |
| Septic Rats | Sepsis | Increased by 133% compared to pair-fed rats. | Increased cysteine requirement for host defense. | physiology.org |
Investigation of this compound Intermediates in Associated Metabolic Networks
The metabolic fate of the carbon-1 of L-methionine extends beyond the immediate methionine cycle, contributing to various interconnected metabolic networks.
Purine (B94841) and Pyrimidine (B1678525) Nucleotide Biosynthesis
The one-carbon units derived from the folate cycle, which is tightly coupled with the methionine cycle, are essential for the de novo synthesis of purine and pyrimidine nucleotides. tavernarakislab.grnih.gov Specifically, 10-formyltetrahydrofolate, a folate derivative, donates carbon atoms for the formation of the purine ring. nih.gov While the initial synthesis of the pyrimidine ring does not directly require one-carbon units, the conversion of dUMP to dTMP (a pyrimidine nucleotide) for DNA synthesis does. nih.gov
This compound can be used to trace the flow of one-carbon units into the nucleotide pool. While the ¹³C from the carboxyl group is lost in the transsulfuration pathway, the methyl group of methionine, after being transferred to form S-adenosylmethionine (SAM), participates in a multitude of methylation reactions. The regeneration of tetrahydrofolate from 5-methyltetrahydrofolate during homocysteine remethylation links the methionine cycle to the one-carbon pool that provides precursors for nucleotide synthesis. nih.gov
Polyamine Metabolic Pathways
L-methionine is a crucial precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157), which are essential for cell growth, proliferation, and differentiation. mdpi.comnih.gov Methionine is first converted to S-adenosylmethionine (SAM). SAM is then decarboxylated by S-adenosylmethionine decarboxylase to form decarboxylated SAM (dcSAM), which serves as the aminopropyl group donor for the synthesis of spermidine from putrescine and spermine from spermidine. mdpi.com The use of this compound allows researchers to trace the carbon backbone of methionine as it is incorporated into these polyamine molecules.
Contributions to Cellular Redox Homeostasis and Glutathione Production
Methionine metabolism plays a pivotal role in maintaining cellular redox homeostasis, primarily through the production of cysteine via the transsulfuration pathway. nih.govpnas.org Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. tavernarakislab.grmdpi.com GSH is critical for detoxifying reactive oxygen species (ROS) and maintaining a reducing cellular environment. mdpi.com
Biological System Specific Research Applications of L Methionine 1 13c Tracing
Human Physiological and Clinical Metabolic Studies
The stable isotope L-methionine-1-¹³C serves as a powerful tracer in human metabolic research, enabling detailed investigation into the complex kinetics and regulation of methionine metabolism and its relationship with other nutrients. Its use has been pivotal in defining metabolic requirements, understanding protein dynamics, and assessing nutritional status.
Whole-Body and Organ-Specific L-Methionine Kinetics
Studies utilizing L-methionine-1-¹³C, often in combination with other isotopically labeled molecules like L-[²H₃-methyl-¹³C]methionine, have provided significant insights into whole-body and organ-specific methionine kinetics. In healthy young men, for instance, such tracer studies have been employed to quantify the rates of methionine incorporation into protein and its release from body proteins. nih.gov These kinetic studies are crucial for understanding how the body manages this essential amino acid under various physiological and dietary conditions.
Research has also focused on specific populations and conditions. For example, a study on pregnant women used L-[¹³C,²H₃]-methionine to investigate changes in whole-body methionine kinetics during gestation. The study found that as pregnancy progressed from the first to the third trimester, methionine flux from protein breakdown increased significantly in both fed and post-absorptive states, as did the flux to protein synthesis in the fed state. nih.gov This highlights the adaptive metabolic changes that occur to support fetal growth.
Furthermore, investigations in elderly individuals have used L-[C₂H₃, 1-¹³C]methionine to examine methionine kinetics, revealing that plasma methionine flux in this population is comparable to that in younger adults. nih.gov In clinical research, tracer techniques have been applied to study the impact of endotoxin (B1171834) challenges, such as those mimicking sub-clinical infections, on amino acid kinetics in lambs, showing significant alterations in methionine's irreversible loss rate. cambridge.org
Measurement of Protein Synthesis and Turnover Rates
L-methionine-1-¹³C is a key tool for measuring protein synthesis and turnover rates in various tissues. By tracking the incorporation of the ¹³C label into proteins, researchers can quantify the rate at which new proteins are being synthesized. This approach has been validated against other methods, such as those using L-[1-¹³C, methyl-²H₃]methionine, in studies measuring muscle protein synthesis. nih.govpnas.orgpnas.org
These measurements are critical for understanding the metabolic basis of muscle wasting in catabolic diseases and for developing nutritional and pharmacological interventions. pnas.org The non-invasive nature of techniques like positron emission tomography (PET) combined with ¹¹C-labeled methionine, which has been compared with stable isotope methods, offers a promising avenue for routine measurements of muscle protein synthesis in human subjects. nih.govpnas.orgpnas.org
Studies in animal models have also utilized these techniques. For example, research in piglets has used [1-¹³C]methionine to investigate the significant role of the gastrointestinal tissues in the metabolism of dietary methionine. pnas.org Furthermore, studies in chickens using [¹³C]-Valine have explored the effects of methionine deficiency on tissue protein turnover, revealing that while a deficient supply reduces muscle weight, the fractional synthesis rate of protein may not be depressed. nih.gov The continual process of protein turnover is believed to be essential for minimizing the accumulation of protein damage, although its direct correlation with the levels of in vivo methionine oxidation is still under investigation. biorxiv.org
Metabolic Regulation of Methionine Conservation and Cystine Sparing
The body has intricate mechanisms to conserve methionine, an essential amino acid, particularly when its dietary supply is limited. L-methionine-1-¹³C tracers have been instrumental in elucidating these regulatory processes. Studies in healthy men have explored methionine conservation by manipulating dietary intake of methionine and cystine. nih.govphysiology.org
These investigations have identified two key regulatory points in methionine conservation:
The Methionine Locus : This involves the distribution of methionine between protein synthesis and transmethylation pathways. nih.gov
The Homocysteine Locus : This concerns the partitioning of homocysteine between remethylation back to methionine and transsulfuration to cysteine. nih.gov
When dietary sulfur amino acids are absent, the rates of protein synthesis, transmethylation, remethylation, and transsulfuration are all significantly reduced. nih.gov Supplementing a methionine-deficient diet with cystine has been shown to reduce methionine oxidation, demonstrating the "sparing" effect of cystine. nih.govphysiology.org This effect is thought to primarily occur during the "first-pass" metabolism of these amino acids in the splanchnic region. researchgate.net The availability of cysteine, which is considered a semi-indispensable amino acid, is dependent on methionine intake. nih.govcambridge.org
Impact of Dietary Methionine and Sulfur Amino Acid Availability on Human Metabolism
The availability of dietary methionine and other sulfur amino acids has a profound impact on human metabolism, and L-methionine-1-¹³C has been a valuable tool in quantifying these effects. Research has shown that varying the intake of methionine and cystine alters methionine kinetics. nih.govresearchgate.net
Studies have been conducted to determine the methionine requirement in adults. For instance, research in healthy young men receiving a diet with a specific level of methionine (13 mg·kg⁻¹·d⁻¹) but no cystine, revealed negative methionine balances in several subjects, suggesting that this intake level may be insufficient. nih.govresearchgate.net Other studies have used the indicator amino acid oxidation (IAAO) method with L-[1-¹³C]phenylalanine to determine the total sulfur amino acid requirement, suggesting that while the mean requirement aligns with current guidelines, the population-safe intake is considerably higher. nih.gov
The source of dietary methionine also influences its metabolism. For example, supplementing the diet with betaine (B1666868), a methyl donor, has been shown to increase methionine oxidation when the tracer is given orally, suggesting that excess methyl-group intake might increase the dietary requirement for methionine. nih.gov
Assessment of Vitamin B-12 and Folate Status in Metabolic Pathways
L-methionine-1-¹³C tracing is indirectly linked to the assessment of vitamin B-12 and folate status due to the central role of these vitamins in one-carbon metabolism, which is interconnected with methionine metabolism. Methionine synthase, a vitamin B-12 dependent enzyme, is crucial for the remethylation of homocysteine to methionine, a reaction that also requires folate in the form of 5-methyltetrahydrofolate. clinical-laboratory-diagnostics.comoregonstate.edunih.gov
Deficiencies in either vitamin B-12 or folate can impair this pathway, leading to an accumulation of homocysteine, a recognized risk factor for various chronic diseases. clinical-laboratory-diagnostics.comoregonstate.edu Therefore, measuring metabolites within the methionine cycle can provide insights into the functional status of these vitamins. For instance, in vitamin B-12 deficiency, the activity of methionine synthase is impaired, which can lead to a "folate trap" where folate is metabolically unavailable, resulting in a functional folate deficiency. clinical-laboratory-diagnostics.comfao.org
Studies have shown that in individuals with low vitamin B-12 status, high serum folate levels can be associated with higher concentrations of total homocysteine and methylmalonic acid, highlighting the complex interaction between these vitamins. pnas.org The use of tracers allows for a dynamic view of these metabolic pathways, which can be more informative than static measurements of vitamin concentrations alone.
Animal Science and Agricultural Applications of L-Methionine-1-13C
In animal science and agriculture, L-methionine-1-¹³C is utilized to optimize animal nutrition, improve growth efficiency, and understand the metabolic fate of this essential amino acid in livestock.
Research in piglets using intragastric infusions of [1-¹³C]methionine has been conducted to compare the metabolic effects of different methionine sources, such as DL-methionine (DL-MET) and its analogue dl-2-hydroxy-4-methylthiobutyrate (dl-HMTB). nih.gov Such studies help in determining the bioavailability and efficacy of various feed additives.
In lambs, L-methionine-1-¹³C has been part of a mixture of stable isotope-labeled amino acids used to study the effects of endotoxin challenges on whole-body amino acid kinetics. cambridge.org This research is crucial for understanding how sub-clinical infections, which are common in agricultural settings, can impact nutrient utilization and animal health.
Furthermore, studies on protein turnover in lambs fed different roughage-based diets have utilized L-[l-¹⁴C]methionine to estimate whole-body protein synthesis. ajol.info While this study used a different isotope of methionine, the principles of tracer kinetics are similar and highlight the importance of such measurements in assessing the adequacy of animal diets. Methionine is often the first limiting amino acid in poultry diets, and research using stable isotopes like [¹³C]-Valine helps to understand how varying methionine levels affect tissue protein metabolism and growth performance in chickens. nih.gov
L-Methionine Incorporation and Distribution in Animal Tissues
The use of L-Methionine labeled with the stable isotope carbon-13 (this compound) has proven to be a powerful tool for elucidating the dynamics of methionine metabolism in various animal tissues. By tracing the path of the ¹³C atom, researchers can quantify the rate and extent of methionine incorporation into proteins and its distribution throughout the body.
In a study on broiler chickens, L-[1-¹³C]methionine was administered to track its incorporation into blood plasma, liver, breast muscle, and abdominal fat. scielo.br The results demonstrated that the rate and percentage of ¹³C incorporation varied significantly among tissues. scielo.br The liver and blood plasma exhibited faster incorporation rates, with calculated half-lives of 1.36 and 2.52 hours, respectively. scielo.brredalyc.org In contrast, breast muscle showed a slower but more substantial incorporation, with a half-life of 3.57 hours. scielo.brredalyc.org Notably, at the peak of enrichment, approximately 23.64% of the administered L-[1-¹³C]methionine dose was retained in the breast muscle, highlighting its importance for muscle synthesis. scielo.brscielo.br No significant incorporation of ¹³C was detected in abdominal fat, which is expected as amino acids are primarily utilized for protein synthesis. scielo.brscielo.br These findings underscore that the liver has a high metabolic priority for methionine, followed by blood plasma and then breast muscle. redalyc.org
Similarly, studies in piglets using L-[1-¹³C]methionine have revealed that a significant portion of dietary methionine is metabolized by the gastrointestinal tissues. nih.gov Approximately 20% of the dietary methionine intake is utilized by these tissues, where it is either incorporated into tissue protein (29%), oxidized to CO2 (40%), or converted to homocysteine (31%). nih.govnih.gov
These tracer studies provide invaluable quantitative data on the metabolic fate of methionine, offering insights into tissue-specific protein synthesis rates and the prioritization of nutrient partitioning in animals.
Determination of Amino Acid Requirements and Utilization Efficiency
Stable isotope tracers like L-Methionine-1-¹³C are instrumental in precisely determining the dietary requirements and metabolic utilization efficiency of amino acids in animals. redalyc.org This is crucial for optimizing animal nutrition, enhancing growth performance, and improving the efficiency of nitrogen utilization. jafs.com.pl
In livestock, particularly ruminants and monogastric animals, methionine is often a limiting amino acid for growth and milk production. nih.gov By using ¹³C-labeled methionine, researchers can track its metabolic fate and determine how efficiently it is used for protein deposition versus being catabolized. For instance, studies in piglets have used L-[1-¹³C]methionine to model and compare the utilization efficiency of different methionine sources for protein deposition. researchgate.net Such studies help in formulating diets that meet the precise amino acid requirements of the animal, thereby improving feed conversion efficiency and reducing nitrogen excretion into the environment. researchgate.net
The indicator amino acid oxidation (IAAO) technique, which can utilize L-[1-¹³C]-phenylalanine, is another powerful method for determining the requirements of other essential amino acids, including methionine. nih.gov This method relies on the principle that when one essential amino acid is deficient, the other amino acids, including the labeled indicator amino acid, will be oxidized. By measuring the production of ¹³CO2 from the labeled indicator amino acid at various dietary levels of the test amino acid (e.g., methionine), the point at which oxidation is minimized can be identified, representing the dietary requirement. nih.gov
Research in dairy cows has shown that balancing diets for methionine and lysine (B10760008) can significantly increase milk yield and improve the efficiency of feed and nitrogen utilization. Supplementing diets with rumen-protected methionine to meet the calculated requirements has been shown to improve animal growth rates. nih.gov
First-Pass Splanchnic and Gastrointestinal Tract Metabolism of L-Methionine
The splanchnic tissues, which include the liver and the portal-drained viscera (gastrointestinal tract, spleen, and pancreas), play a critical role in the initial metabolism of enterally absorbed amino acids. scholaris.ca The use of L-Methionine-1-¹³C in dual-infusion studies (intravenous and intraduodenal) has been pivotal in quantifying the extent of this "first-pass" metabolism.
Studies in piglets have demonstrated that the gastrointestinal tract (GIT) is a major site of methionine metabolism. nih.govpnas.org By infusing [1-¹³C]methionine intraduodenally and a different methionine isotopomer intravenously, researchers found that approximately 20% of the dietary methionine intake is metabolized by the GIT. nih.govnih.gov This first-pass metabolism in the GIT accounts for a significant portion of whole-body transmethylation (about 27%) and transsulfuration (about 23%). nih.govnih.gov The methionine taken up by the GIT is partitioned into protein synthesis, oxidation, and conversion to homocysteine. nih.govnih.gov
These studies have also revealed that the whole-body rates of methionine transmethylation and remethylation are significantly higher when the tracer is administered enterally compared to intravenously, indicating substantial first-pass splanchnic metabolism. nih.govpnas.org Specifically, first-pass splanchnic metabolism was found to account for 18% of whole-body transmethylation and 43% of remethylation. nih.govnih.gov The GIT is also a site of net homocysteine production. nih.govcambridge.org
In critically ill children, studies using simultaneous enteral infusion of L-[1-¹³C]methionine and intravenous infusion of L-[²H₃]methylmethionine have shown that splanchnic uptake of dietary methionine is significant and varies with age. nih.gov Infants were found to have a higher splanchnic uptake (63%) compared to adolescents (36%). nih.gov These findings are crucial for understanding nutrient handling in different physiological and pathological states.
Plant Biochemistry and Agricultural Biotechnology
De Novo Biosynthesis and Regulation of Methionine in Plants
Plants, unlike most animals, can synthesize the essential amino acid methionine de novo. nih.gov The pathway begins with aspartate and involves a series of enzymatic reactions. frontiersin.org Isotopic labeling studies, including those that could theoretically use L-Methionine-1-¹³C, are fundamental to understanding the regulation of this pathway.
Research has shown that methionine biosynthesis is subject to complex regulatory mechanisms. For instance, in Arabidopsis, the enzyme CYSTATHIONINE (B15957) γ-SYNTHASE (CGS) is a key regulatory point. plantae.org Interestingly, suppressing the expression of this enzyme in seeds led to an unexpected increase in methionine levels. plantae.org Further investigation using radiolabeled compounds revealed that S-methylmethionine (SMM) synthesized in vegetative tissues (rosette leaves) was transported to the seeds and converted back to methionine, suggesting an alternative pathway for methionine accumulation in seeds. frontiersin.orgplantae.org
The biosynthesis of methionine is also linked to the metabolism of other amino acids. For example, in Arabidopsis, methionine can be converted to isoleucine, and the enzyme METHIONINE γ-LYASE (MGL) plays a role in this process, particularly under osmotic stress conditions. oup.com
Assimilation and Utilization of One-Carbon Units in Plant Metabolism
L-Methionine, through its derivative S-adenosylmethionine (SAM), is a crucial player in one-carbon metabolism in plants. nih.govplantae.org The methyl group of methionine is used in a vast number of methylation reactions essential for various cellular processes. nih.gov Tracing studies using labeled compounds like L-Methionine-1-¹³C allow researchers to follow the path of these one-carbon units.
The assimilation of carbon, for instance from ¹³CO₂, can be traced into various metabolites, including amino acids. nih.gov Such studies have shown that in rice seedlings, assimilated carbon is rapidly incorporated into amino acids, indicating active protein synthesis. nih.gov The pattern of ¹³C enrichment in different amino acids can provide insights into the activity of various metabolic pathways, such as the Embden-Meyerhof-Parnas pathway and the pentose (B10789219) phosphate (B84403) pathway. nih.gov
The methyl group from methionine, via SAM, is used for the synthesis of metabolites like ethylene (B1197577), polyamines, and biotin. plantae.org The recycling of the methylthio moiety of SAM to regenerate methionine (the Yang Cycle) is a critical component of this process, ensuring a continuous supply of methionine for these essential reactions. nih.govresearchgate.net
Role of Methionine in Ethylene Synthesis and Plant Development
Methionine is the direct precursor for the biosynthesis of ethylene, a key gaseous plant hormone that regulates a wide array of developmental processes and stress responses. researchgate.netoup.commdpi.com The pathway proceeds from methionine to S-adenosylmethionine (SAM), then to 1-aminocyclopropane-1-carboxylic acid (ACC), and finally to ethylene. researchgate.netfrontiersin.orgmdpi.com
Isotopic labeling experiments have been fundamental in establishing this pathway. Early studies demonstrated that labeled methionine is efficiently converted to ethylene in plant tissues like apple fruit. annualreviews.org These studies confirmed that ethylene is derived from the C-3 and C-4 atoms of methionine. annualreviews.org The use of labeled methionine allows researchers to trace its conversion to ethylene and understand the regulation of this process. For example, it was shown that the ability of a plant tissue to produce ethylene endogenously parallels its capacity to convert methionine into ethylene. annualreviews.org
The synthesis of ethylene is tightly linked to the methionine cycle (Yang Cycle), which regenerates methionine from the by-product of the reaction, 5'-methylthioadenosine (MTA). researchgate.netoup.commdpi.com This recycling is crucial to sustain high rates of ethylene production, especially during processes like fruit ripening, senescence, and in response to stress. researchgate.net Disrupting the methionine cycle can lead to an imbalance in SAM homeostasis and affect plant growth. researchgate.net
Microbial Metabolism and Industrial Biotechnology
L-Methionine Biosynthesis and Catabolism Pathways in Diverse Microorganisms
Microorganisms, unlike mammals, can synthesize L-methionine de novo. pnas.org The biosynthetic pathways, while sharing common precursors like homoserine, exhibit significant diversity across different microbial species. nih.gov The use of ¹³C-labeled substrates, including L-methionine-1-¹³C, is instrumental in elucidating these complex pathways.
There are two primary pathways for L-methionine biosynthesis in microorganisms:
Transsulfuration Pathway: This pathway, found in enteric bacteria like Escherichia coli, involves the transfer of a sulfur atom from cysteine to an activated homoserine derivative, forming cystathionine as an intermediate. nih.govnih.govoup.com This multi-step process ultimately yields homocysteine, which is then methylated to form methionine. nih.govresearchgate.net
Direct Sulfhydrylation Pathway: Utilized by various bacteria and fungi, this pathway involves the direct incorporation of sulfide (B99878) into an activated homoserine ester, such as O-acetylhomoserine or O-succinylhomoserine, to produce homocysteine. nih.govoup.commdpi.com Some organisms, like Corynebacterium glutamicum, possess the genetic machinery for both pathways. nih.gov
The catabolism of L-methionine is equally diverse and crucial, particularly in food microbiology. In many cheese-ripening bacteria, L-methionine degradation is a key source of volatile sulfur compounds (VSCs) that significantly contribute to cheese flavor. nih.gov The primary catabolic product is methanethiol (B179389), which can be formed through several routes. nih.govdairy-journal.org One major pathway involves the direct cleavage of L-methionine by the enzyme L-methionine γ-lyase. nih.gov Alternatively, a two-step process can occur, initiated by a transaminase to produce α-keto-γ-methyl-thio-butyric acid (KMBA), which is then converted to methanethiol. nih.gov Studies in various bacteria, including Brevibacterium linens and lactic acid bacteria, have explored these different catabolic routes. nih.govnih.gov
| Organism Type | Primary Biosynthesis Pathway | Key Catabolic Products (Flavor Contribution) |
| Enteric Bacteria (E. coli) | Transsulfuration | Not a primary focus for flavor |
| Corynebacterium glutamicum | Transsulfuration and Direct Sulfhydrylation | Not a primary focus for flavor |
| Cheese-Ripening Bacteria (Brevibacterium linens) | Not primary producers | Methanethiol, Dimethyldisulfide, Dimethyltrisulfide |
| Lactic Acid Bacteria (Lactococcus lactis) | Not primary producers | Methanethiol (via transamination) |
| Yeasts (Geotrichum candidum) | Direct Sulfhydrylation | Methanethiol, other VSCs |
Metabolic Engineering Strategies for Enhanced L-Methionine Production in Microbial Systems
The industrial production of L-methionine has traditionally relied on chemical synthesis. ijpas.org However, microbial fermentation presents a more sustainable and environmentally friendly alternative. ijpas.orgresearchgate.net Metabolic engineering of industrial workhorses like E. coli and C. glutamicum is a key focus for improving L-methionine yields. researchgate.net L-Methionine-1-¹³C tracing plays a critical role in identifying metabolic bottlenecks and guiding engineering strategies.
Key strategies for enhancing microbial L-methionine production include:
Deregulation of Feedback Inhibition: Key enzymes in the methionine biosynthesis pathway are often subject to feedback inhibition by L-methionine or its derivative, S-adenosylmethionine (SAM). pnas.org Site-directed mutagenesis to create feedback-resistant enzymes is a common approach. frontiersin.org
Overexpression of Pathway Genes: Increasing the expression of genes encoding enzymes in the biosynthetic pathway can enhance the metabolic flux towards L-methionine. researchgate.netfrontiersin.org
Enhancing Precursor Supply: The biosynthesis of L-methionine is metabolically expensive, requiring significant inputs of precursors and energy in the form of ATP and NADPH. frontiersin.orgresearchgate.net Engineering central carbon metabolism to increase the supply of these molecules is crucial. For instance, increasing NADPH availability has been shown to boost L-methionine production in C. glutamicum. mdpi.com
Blocking Competing Pathways: Minimizing the flux of intermediates into competing biosynthetic pathways, such as those for lysine and threonine, can redirect carbon flow towards methionine synthesis.
Improving Efflux: Enhancing the export of L-methionine from the cell can prevent intracellular accumulation that could lead to feedback inhibition or toxicity. google.com
| Engineering Strategy | Target Organism | Reported Improvement |
| Increased NADPH Supply | Corynebacterium glutamicum | 64.1% increase in L-methionine production. mdpi.com |
| Overexpression of Feedback-Resistant Enzymes & Efflux Transporter | Escherichia coli | Significant enhancement in L-methionine titer. frontiersin.org |
| Fermentation Optimization (Medium Composition) | Escherichia coli | Increased L-Met titer from <2.0 g/L to 3.04 g/L. nih.gov |
| Fed-batch Fermentation with Optimized Medium | Escherichia coli | Achieved L-Met titer of 12.80 g/L. nih.gov |
Quantitative Analysis of Carbon Flux Distribution in Microbial Fermentations
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses ¹³C-labeled substrates, such as L-methionine-1-¹³C or more commonly ¹³C-labeled glucose, to quantify the rates of all intracellular metabolic reactions. plos.orgnih.gov By analyzing the ¹³C labeling patterns in protein-bound amino acids and other metabolites, researchers can construct a detailed map of carbon flow through the cell's metabolic network. plos.orgnih.govresearchgate.net
In the context of L-methionine production, ¹³C-MFA helps to:
Identify Rate-Limiting Steps: Pinpoint specific enzymatic reactions that are bottlenecks in the biosynthetic pathway. nih.gov
Quantify Flux Partitioning: Determine how carbon is distributed between the desired L-methionine pathway and competing pathways. asm.org
Optimize Fermentation Conditions: Understand how changes in nutrient availability or environmental conditions affect cellular metabolism and product yield. nih.gov
For example, ¹³C-MFA studies in Saccharomyces cerevisiae have shown that high S-adenosyl-L-methionine (SAM) production is linked to an enhanced tricarboxylic acid (TCA) cycle flux and increased ATP regeneration. nih.govresearchgate.net This highlights the importance of maintaining high respiration efficiency for optimizing the production of methionine derivatives. nih.gov Similarly, flux analysis in C. glutamicum has been used to predict the theoretical maximum yields of L-methionine under various conditions and with different sulfur sources, providing a roadmap for future strain development. nih.gov
Contribution of Methionine Catabolism to Flavor Compound Formation in Food Microbiology
The breakdown of L-methionine by microorganisms is a critical process in the development of characteristic flavors in many fermented foods, especially cheese. oup.commdpi.com The catabolism of this sulfur-containing amino acid leads to the formation of potent volatile sulfur compounds (VSCs). nih.govmdpi.com
The key flavor compound derived from methionine catabolism is methanethiol (MTL). nih.govdairy-journal.org MTL itself has a strong cabbage-like aroma, but it is also a precursor to other important flavor compounds, including:
Dimethyldisulfide (DMDS)
Dimethyltrisulfide (DMTS)
S-methylthioesters
These compounds contribute to the savory, and sometimes pungent, notes of aged cheeses like Cheddar, Camembert, and Limburger. nih.gov
The microbial species involved in cheese ripening, such as Brevibacterium linens, Propionibacterium freudenreichii, and various lactic acid bacteria and yeasts, possess different enzymatic pathways for methionine catabolism. nih.govdairy-journal.orgoup.comcapes.gov.br For instance, B. linens can directly convert methionine to MTL using the enzyme L-methionine γ-lyase, a highly efficient one-step process. nih.gov In contrast, many lactic acid bacteria utilize a less direct two-step transamination pathway. nih.govnih.gov Tracing studies with labeled methionine can elucidate the specific pathways active in different microbial communities and their contribution to the final flavor profile of the food product.
Cancer Cell Metabolism and Epigenetic Reprogramming Research
Characterization of Methionine Dependence and Stress Sensitivity in Cancer Cells
A significant metabolic vulnerability observed in a wide range of cancers is a phenomenon known as "methionine dependence" or "methionine stress sensitivity". mednexus.orgmdpi.commetabolomicsworkbench.org This refers to the inability of many cancer cells to proliferate, and in some cases survive, when the essential amino acid L-methionine is removed from the culture medium and replaced by its immediate metabolic precursor, homocysteine. metabolomicsworkbench.orgnih.govnih.gov Normal, non-cancerous cells, in contrast, are generally able to utilize homocysteine to synthesize methionine and therefore thrive in such conditions. mdpi.comnih.gov
This distinct metabolic phenotype, also termed the "Hoffman effect," is a hallmark of cancer and presents a promising target for therapeutic intervention. mednexus.orgiiarjournals.org Although cancer cells often possess a functional methionine synthase enzyme, which catalyzes the conversion of homocysteine to methionine, they exhibit an elevated demand for methionine that cannot be met by endogenous synthesis alone. mednexus.orgbiorxiv.org This heightened requirement is linked to the increased rates of transmethylation reactions essential for the rapid proliferation and epigenetic alterations that drive tumorigenesis. mednexus.org
L-Methionine-1-¹³C can be employed as a tracer in metabolic studies to investigate the intricacies of this dependence. By tracking the flow of the ¹³C label, researchers can quantify the flux through methionine-dependent pathways. Studies have shown that under methionine restriction, cancer cells experience:
Cell Cycle Arrest: Methionine-dependent cancer cells typically arrest in the S and G2/M phases of the cell cycle upon methionine withdrawal. mdpi.com
Reduced S-adenosylmethionine (SAM) Levels: As the primary methyl donor, SAM levels drop significantly, impacting global DNA and histone methylation patterns. nih.gov
Induction of Apoptosis: Prolonged methionine stress can trigger programmed cell death in sensitive cancer cell lines. nih.gov
Metabolic Reprogramming: Cells may redirect homocysteine towards the transsulfuration pathway to synthesize glutathione (B108866), an antioxidant, in response to cellular stress. nih.gov
Research has demonstrated this sensitivity across various cancer types, including breast cancer, prostate cancer, pancreatic cancer, and colon cancer, making it a broadly applicable concept in cancer biology. mednexus.orgnih.goviiarjournals.orgmdpi.com
| Cancer Cell Line | Type | Observation under Methionine Stress |
| MDA-MB-468 | Triple-Negative Breast Cancer | Unable to proliferate; redirection of homocysteine to glutathione synthesis. nih.gov |
| PC-3, DU145 | Prostate Cancer | Induction of apoptosis. nih.gov |
| MiaPaCa-2 | Pancreatic Cancer | Synergistic cell killing when combined with rMETase (methionine-depleting enzyme). iiarjournals.org |
| SW480 | Colorectal Cancer | Proliferation halted; cell cycle arrest. mdpi.com |
Remodeling of One-Carbon Metabolism During Tumor Progression
The progression of cancer is intrinsically linked to fundamental shifts in cellular metabolism, a concept known as metabolic reprogramming. acs.org One of the critical pathways that undergoes significant remodeling is one-carbon metabolism, which is a network of interconnected reactions essential for the biosynthesis of nucleotides, amino acids, and the universal methyl donor, S-adenosylmethionine (SAM). nih.gov L-methionine, an essential amino acid, is central to this pathway. Cancer cells exhibit a heightened dependence on exogenous methionine, a phenomenon termed "methionine addiction." mdpi.commdpi.com This dependency is not merely for protein synthesis but is crucial for fueling the increased demand for transmethylation reactions and supporting rapid proliferation. researchgate.net
Stable isotope tracing with L-methionine-1-¹³C allows researchers to dissect the intricate remodeling of one-carbon metabolism in cancer. By tracking the ¹³C label, investigators can map the flux of methionine through its various metabolic fates. A key alteration observed during tumor progression is the upregulation of pathways that consume methionine. creative-proteomics.com This increased consumption is driven by the demands of aberrant cell growth and the altered epigenetic landscape of tumor cells. mdpi.comnih.gov
Studies using L-methionine-1-¹³C have revealed that in contrast to normal cells, many cancer cells exhibit a reprogrammed methionine cycle. mdpi.com For instance, research in fibrosarcoma cells has shown that transmethylation fluxes, which involve the transfer of a methyl group from SAM to various substrates, are substantial, accounting for a significant portion of the net methionine uptake. acs.orgresearchgate.net This highlights the increased requirement for methylation events in cancer.
Furthermore, the metabolic reprogramming extends beyond just the methionine cycle, affecting interconnected pathways like the folate cycle and transsulfuration pathway. nih.gov The reliance on methionine becomes more pronounced as tumors progress, often due to genetic alterations in cancer cells. For example, the deletion of the enzyme methylthioadenosine phosphorylase (MTAP), which is common in many cancers, alters methionine metabolism and increases the demand for methionine. researchgate.netaacrjournals.org L-methionine-1-¹³C tracing can quantify these altered fluxes, providing a detailed picture of how one-carbon metabolism is rewired to support tumorigenesis. acs.orgresearchgate.net This rewiring ensures a steady supply of methyl groups for epigenetic modifications and building blocks for uncontrolled cell division, which are hallmarks of cancer progression. acs.orgfrontiersin.org
Untargeted and Targeted Global Methylome Analysis Using L-Methionine-1-¹³C Labeling
The aberrant methylation of DNA, RNA, and histones is a hallmark of cancer, contributing to altered gene expression and genomic instability. acs.orgmdpi.com L-methionine, as the precursor to the universal methyl donor S-adenosylmethionine (SAM), is at the heart of these epigenetic and epitranscriptomic modifications. mdpi.comnih.gov The use of L-methionine labeled with ¹³C in its methyl group ([¹³C-methyl]methionine) provides a powerful tool for both untargeted and targeted analysis of the global methylome in cancer. acs.orgnih.govnih.gov
Untargeted metabolomics approaches, particularly using 2D Nuclear Magnetic Resonance (NMR) spectroscopy with [¹³C-methyl]methionine labeling, have been employed to obtain a comprehensive snapshot of the "non-DNA methylome" in tumor models. acs.orgnih.govnih.gov These studies have revealed significant differences in the global methylation patterns between different stages of tumor development. For instance, a study comparing B16 melanoma cell cultures to B16 melanoma tumors found that the methylome of the cell cultures was dominated by histone methylations, whereas the tumors showed a prevalence of cytoplasmic small-molecule methylations. acs.orgnih.gov This suggests a shift in methyl metabolism as tumors progress in a more complex in vivo environment.
Targeted analyses using L-methionine-1-¹³C labeling coupled with mass spectrometry allow for the quantification of methylation on specific molecules. This method can be used to profile methylated metabolites and identify disruptions in methylation patterns in cancer cells compared to normal cells. researchgate.net By introducing [¹³CD₃]-methionine into cell cultures, researchers have successfully profiled and quantified numerous methylated metabolites in breast cancer cells, revealing significant alterations in key pathways. researchgate.net
The data generated from these labeling studies can provide insights into the competition for methyl groups between different cellular processes. For example, the availability of methionine and the levels of SAM can directly influence the activity of DNA and histone methyltransferases. frontiersin.org By tracing the ¹³C label from methionine, it is possible to assess the flux of methyl groups towards various acceptors, providing a dynamic view of the methylome.
Below is a table summarizing findings from an untargeted NMR metabolomics study using [¹³C-methyl]methionine in B16 melanoma models, illustrating the differential methylation patterns observed. acs.orgnih.gov
| Feature | B16 Melanoma Cell Cultures | B16 Melanoma Tumors |
| Dominant Methylation | Histone Methylations | Cytoplasmic Small-Molecule Methylations |
| Interpretation | Reflects a state of active cell division and chromatin remodeling. | Suggests a shift towards altered cytoplasmic metabolic pathways in the tumor microenvironment. |
This ability to profile the global methylome provides a deeper understanding of the epigenetic dysregulation inherent in cancer and may uncover novel therapeutic targets within the machinery of cellular methylation. acs.org
Direct Tracing of Methyl-Transfer to DNA and RNA Macromolecules
Understanding the dynamics of DNA and RNA methylation is crucial for deciphering the epigenetic and epitranscriptomic regulation of cancer. nih.gov L-methionine-1-¹³C serves as a powerful tracer to directly monitor the transfer of methyl groups from methionine onto these nucleic acid macromolecules. nih.gov By culturing cancer cells with ¹³C-labeled methionine, researchers can use liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the incorporation of the ¹³C-labeled methyl group into DNA (as 5-methylcytosine) and RNA (as N6-methyladenosine). nih.govresearchgate.net
This technique provides a dynamic measure of methylation activity, offering insights beyond the static picture provided by sequencing-based methods. nih.govnih.gov It allows for the temporal analysis of active methyl-transfer, revealing how different cellular conditions or therapeutic interventions affect the rate of DNA and RNA methylation. nih.gov
A key finding from these tracing studies is the intricate link between one-carbon metabolism and the methylation of nucleic acids. For instance, research has shown that serine metabolism supports DNA and RNA methylation not by directly providing the one-carbon unit for methylation when methionine is available, but by contributing to the de novo synthesis of ATP. nih.govnih.gov This ATP is required to convert methionine into S-adenosylmethionine (SAM), the active methyl donor. nih.gov Serine starvation was shown to impede the transfer of methyl groups from methionine to both DNA and RNA, highlighting a critical metabolic dependency. nih.govresearchgate.net
The direct tracing of methyl-transfer using L-methionine-1-¹³C has been instrumental in elucidating the mechanisms by which cancer cells regulate their epigenome. For example, treatment with a DNA methyltransferase inhibitor like azacytidine results in a discernible decrease in the transfer of the ¹³C-label to DNA, validating the method's ability to track changes in methylation activity. researchgate.net
The following table presents conceptual findings from studies tracking methyl transfer from ¹³C-labeled methionine to DNA and RNA under different nutrient conditions, based on published research. nih.govresearchgate.net
| Condition | Labeled Methyl Group Source | Effect on Methyl Transfer to DNA/RNA | Underlying Mechanism |
| Control (Serine & Methionine present) | ¹³C-Methionine | Active transfer of ¹³C-methyl groups to DNA and RNA. researchgate.net | Serine supports de novo ATP synthesis, which is required for the conversion of methionine to SAM, the methyl donor. nih.gov |
| Serine Starvation | ¹³C-Methionine | Decreased transfer of ¹³C-methyl groups to DNA and RNA. researchgate.net | Reduced de novo ATP synthesis leads to lower levels of SAM, thus limiting the availability of methyl groups for methylation. nih.gov |
| Methionine Starvation (Homocysteine present) | ¹³C-Serine | Serine contributes one-carbon units for methionine regeneration and subsequent methylation of DNA and RNA. nih.gov | In the absence of exogenous methionine, the one-carbon unit from serine is funneled into the methionine cycle to produce SAM. nih.gov |
This direct tracing methodology offers a unique window into the real-time regulation of the cancer methylome, providing valuable information on how metabolic states influence epigenetic and epitranscriptomic landscapes. nih.govnih.gov
Influence on Nucleotide Synthesis, Cell Proliferation, and Tumorigenesis
The metabolic reprogramming of cancer cells creates a high demand for nucleotides to sustain rapid cell division. oncotarget.com One-carbon metabolism, with L-methionine at its core, is inextricably linked to nucleotide biosynthesis. nih.gov Tracing studies with L-methionine-1-¹³C have been pivotal in elucidating how methionine metabolism influences the production of purines and pyrimidines, thereby impacting cell proliferation and tumorigenesis.
Methionine metabolism supports nucleotide synthesis through several interconnected routes. The methionine cycle is coupled to the folate cycle, which is responsible for generating the one-carbon units necessary for de novo purine (B94841) and thymidylate synthesis. nih.govoncotarget.com While serine is the primary donor of these one-carbon units, the regeneration of methionine from homocysteine via the enzyme methionine synthase is crucial for maintaining the flow of the folate cycle, particularly in certain cellular contexts. biorxiv.orgnih.gov Inhibition of methionine synthase can impair nucleotide production and, consequently, cancer cell proliferation, especially under physiological folate conditions. biorxiv.orgnih.gov
Furthermore, as previously mentioned, the conversion of methionine to SAM requires ATP. nih.gov De novo purine synthesis, which is a branch of one-carbon metabolism, generates new ATP molecules. nih.gov Therefore, a functional one-carbon pathway, supported by amino acids like serine and glycine (B1666218), is necessary to produce the ATP that activates methionine for its roles in methylation. This intricate metabolic network ensures that the building blocks for both nucleic acid synthesis and epigenetic regulation are available to proliferating cancer cells.
L-methionine itself has been shown to have direct effects on cancer cell proliferation. Studies have demonstrated that high concentrations of L-methionine can inhibit the growth and interfere with the cell cycle of various cancer cell lines, including pancreatic cancer. nih.gov This suggests that while cancer cells are "addicted" to methionine, an overabundance can also be detrimental, highlighting the complex and tightly regulated nature of methionine's role in tumorigenesis.
The table below summarizes the multifaceted influence of methionine metabolism on processes central to tumorigenesis, as elucidated by metabolic tracing and related studies.
| Process | Role of Methionine Metabolism | Impact on Cancer |
| Nucleotide Synthesis | Supports the folate cycle for the production of one-carbon units required for purine and thymidylate synthesis. oncotarget.comnih.gov Also contributes to de novo ATP synthesis needed for SAM production. nih.govnih.gov | Provides the necessary building blocks for DNA replication and repair, fueling rapid cell division. nih.gov |
| Cell Proliferation | Provides essential amino acids for protein synthesis and methyl groups for critical methylation reactions. mdpi.comresearchgate.net | Dysregulation of methionine metabolism is a common feature of cancer, where it is rewired to support uncontrolled growth. nih.gov |
| Tumorigenesis | Aberrant methionine metabolism and dependency are considered hallmarks of many cancers. mdpi.commdpi.com | Altered fluxes through methionine-related pathways contribute to the malignant phenotype, including changes in gene expression and resistance to apoptosis. mdpi.comnih.gov |
By using L-methionine-1-¹³C as a tracer, researchers can quantify the flux of carbon from methionine into these critical pathways, providing a clearer understanding of the metabolic vulnerabilities that could be exploited for cancer therapy. acs.orgmdpi.com
Regulatory Mechanisms and Modulating Factors in L Methionine 1 13c Traced Metabolic Pathways
Genetic and Transcriptional Regulation of Methionine Metabolic Enzymes
The flow of L-methionine through its metabolic pathways is fundamentally controlled by the expression of key enzymes. This regulation occurs at the genetic and transcriptional level, ensuring that metabolic outputs are matched to cellular needs. The network of biochemical reactions that delivers one-carbon units for various processes is known as one-carbon metabolism (OCM), in which the folate and methionine cycles are central modules. mdpi.com
Key enzymes in the methionine cycle, such as methionine adenosyltransferase (MAT), S-adenosyl-L-homocysteine hydrolase (AHCY), and methionine synthase (MTR), are subject to transcriptional control. annualreviews.org For instance, studies in yeast have shown that the transcription factor Gcn4p is a master regulator of amino acid biosynthetic genes, responding to amino acid availability. molbiolcell.org Methionine itself can rewire metabolic outputs by inducing the expression of genes involved in crucial metabolic nodes, including the pentose (B10789219) phosphate (B84403) pathway and glutamate (B1630785)/glutamine synthesis, which provide necessary precursors and cofactors for amino acid and nucleotide biosynthesis. molbiolcell.org
Polymorphisms in genes encoding these enzymes can significantly impact metabolic efficiency. A well-studied example is the methylenetetrahydrofolate reductase (MTHFR) gene. Variations in MTHFR can impair the production of 5-methyltetrahydrofolate, the primary methyl donor for the remethylation of homocysteine to methionine, thereby affecting the entire methionine cycle. ashpublications.orgcreative-proteomics.com Similarly, polymorphisms in methionine synthase (MTR) and thymidylate synthase (TYMS) have been associated with altered risk for certain diseases, highlighting the importance of genetic integrity in this pathway. ashpublications.org
Stable isotope tracing with compounds like L-Methionine-1-13C provides a functional readout of this genetic regulation. By measuring the conversion of labeled methionine into downstream metabolites like S-adenosylmethionine (SAM), researchers can assess the real-time impact of genetic variations or transcriptional changes on metabolic flux. creative-proteomics.combiorxiv.org For example, tracing studies can reveal how radiation treatment in cancer cells acutely activates the conversion of methionine to SAM through signaling events mediated by the DNA damage response, indicating a tumor-specific metabolic alteration. biorxiv.org
Table 1: Key Genes in Methionine Metabolism and Their Function
| Gene | Enzyme | Function in Methionine Metabolism |
| MAT | Methionine Adenosyltransferase | Catalyzes the conversion of methionine and ATP to S-adenosylmethionine (SAM). mdpi.com |
| MTR | Methionine Synthase | Catalyzes the remethylation of homocysteine to methionine, using a methyl group from 5-methyltetrahydrofolate. mdpi.comashpublications.org |
| MTRR | Methionine Synthase Reductase | Regenerates the functional state of MTR after each catalytic cycle. mdpi.comtavernarakislab.gr |
| MTHFR | Methylenetetrahydrofolate Reductase | Catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. mdpi.comashpublications.org |
| CBS | Cystathionine (B15957) ß-synthase | The first enzyme in the transsulfuration pathway, which condenses homocysteine and serine to form cystathionine when methionine levels are high. mdpi.comannualreviews.org |
| AHCY | S-adenosyl-L-homocysteine hydrolase | Hydrolyzes S-adenosylhomocysteine (SAH) to homocysteine and adenosine (B11128). annualreviews.org |
| TYMS | Thymidylate Synthase | Uses 5,10-methylenetetrahydrofolate to convert dUMP to dTMP for DNA synthesis. ashpublications.org |
| SHMT | Serine Hydroxymethyltransferase | Catalyzes the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. annualreviews.orgashpublications.org |
Nutritional and Environmental Modulators Influencing this compound Fluxes
The flux of methionine through its metabolic pathways is highly responsive to nutritional and environmental signals. mdpi.com Dietary intake of methionine, other amino acids, and essential vitamin cofactors directly modulates the rate of methionine metabolism. creative-proteomics.com Tracing studies using this compound and related isotopes have been instrumental in quantifying these effects.
Dietary Methionine and Amino Acid Balance: Methionine restriction (MetR) has been shown to extend lifespan in various species, a phenomenon linked to the modulation of methionine metabolic pathways. nih.gov Studies in Drosophila using 13C5-Methionine tracing identified age-associated impairments in methionine flux. pnas.org Conversely, high-protein diets can increase methionine turnover and SAM production. creative-proteomics.com However, an excess supply of methionine can reduce the synthesis of methionine from homocysteine in most tissues. researchgate.net The metabolic fate of dietary methionine is also influenced by meal size; high dietary protein levels can increase its oxidative loss. wur.nl Studies where rats were fed diets with varying methionine levels showed that the body adapts by altering the postprandial oxidation and tissue retention of the amino acid, which can be traced using L-[1-13C]-methionine. wur.nl
Dietary Cofactors and Methyl Donors: The availability of nutrients that act as substrates or cofactors in one-carbon metabolism is critical. annualreviews.org Betaine (B1666868), derived from dietary choline (B1196258), provides an alternative pathway for remethylating homocysteine to methionine, particularly in the liver and kidney. creative-proteomics.com A study in adult men using L-[2H3-methyl-1-13C]methionine found that supplementation with betaine increased transmethylation and methionine oxidation rates. nih.gov Diets deficient in folate and choline have been shown to increase plasma homocysteine concentrations and reduce the synthesis of methionine from homocysteine in the liver. researchgate.net
Environmental and Metabolic Stress: Environmental factors and cellular stress can also redirect metabolic fluxes. For example, metabolic stress can alter the turnover of RNA modifications that are dependent on SAM, the activated form of methionine. nih.gov Isotope tracing with [13C-methyl]-methionine allows for the quantification of the turnover of these modifications in newly transcribed RNA. nih.gov In engineered E. coli, the addition of calcium carbonate was found to enhance L-methionine production by strengthening the TCA cycle and increasing ATP supply, demonstrating how environmental alterations can modulate metabolic pathways. frontiersin.org
Table 2: Impact of Nutritional Modulators on Methionine Metabolism Fluxes
| Nutritional Modulator | Observed Effect | Tracer Used | Model System | Citation |
| Methionine Restriction | Decreased levels of methionine, SAM, and SAH; reduced flux into transsulfuration. | 13C5-Methionine | Drosophila | pnas.org |
| Cystine Restriction | Increased labeling of cystathionine from methionine, indicating enhanced transsulfuration. | [U-13C] methionine | Mice | oup.com |
| Betaine Supplementation | Increased methionine transmethylation and oxidation. | L-[2H3-methyl-1-13C]methionine | Humans | nih.gov |
| Folate & Choline Deficiency | Increased plasma homocysteine flux; reduced methionine synthesis from homocysteine in the liver. | [1-13C,methyl-2H3]methionine | Rats | researchgate.net |
| Increased Energy Intake | Increased hepatic retention and utilization of methionine. | [11C-methyl]-L-methionine | Humans | ujms.net |
Inter-organ and Inter-tissue Communication in Systemic Methionine Metabolism
The metabolism of methionine is not confined to a single organ but involves complex communication and exchange of metabolites between different tissues. nih.gov this compound and other isotopic tracers are crucial for mapping these systemic metabolic networks and quantifying the contribution of individual organs to whole-body methionine homeostasis. escholarship.org
The liver has long been considered the primary site of methionine metabolism. fortuneonline.org However, tracer studies have revealed that the gastrointestinal tract (GIT), or splanchnic tissues, also plays a substantial role. A study in piglets using both intraduodenal and intravenous infusions of [1-13C]methionine demonstrated that the GIT is responsible for significant first-pass metabolism, consuming about 20% of the dietary methionine intake. pnas.org This first-pass metabolism accounted for 18% of whole-body transmethylation. pnas.org
Different organs exhibit distinct patterns of methionine metabolism. While the liver has the highest fraction of intracellular methionine derived from homocysteine remethylation, it retains most of this newly synthesized methionine. researchgate.netresearchgate.net In contrast, the pancreas exports a greater proportion of its de novo synthesized methionine into the plasma. researchgate.net Both the liver and the pancreas have been identified as major sites of homocysteine production and export into the bloodstream. researchgate.netpnas.org The kidneys also participate, particularly in the betaine-dependent remethylation of homocysteine. nih.gov
Stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) and in vivo tracing studies allow for the investigation of how cells and tissues interact within their microenvironment. nih.gov These methods can track the transfer of labeled amino acids and their metabolites between organs, providing insight into systemic metabolic reprogramming during conditions like sepsis or in response to dietary changes. researchgate.net For example, 13C-leucine tracer studies have shown that organs like the liver and kidneys, which may release certain amino acids, are simultaneously synthesizing proteins, highlighting the dynamic nature of inter-organ amino acid flux. escholarship.org
Table 3: Organ-Specific Contributions to Methionine Metabolism
| Organ/Tissue | Key Metabolic Function | Supporting Evidence from Tracer Studies | Citation |
| Gastrointestinal Tract (GIT) | Significant first-pass metabolism of dietary methionine; site of transmethylation and transsulfuration. | Consumes ~20% of dietary methionine; contributes significantly to whole-body transmethylation and homocysteine production. | pnas.org |
| Liver | Major site of methionine metabolism, including transmethylation, transsulfuration, and remethylation. | High rate of homocysteine remethylation, but retains most of the synthesized methionine. Major contributor to plasma homocysteine. | researchgate.netresearchgate.net |
| Pancreas | Site of de novo methionine synthesis and export. | Exports newly synthesized methionine and homocysteine to plasma at rates matching the liver. | researchgate.netresearchgate.net |
| Kidney | Site of betaine-homocysteine methyltransferase (BHMT) activity. | Along with the liver, expresses BHMT, enabling folate-independent homocysteine remethylation. | nih.gov |
Role of Essential Cofactors and Vitamins (e.g., Vitamin B12, Folate) in L-Methionine Metabolism
The enzymatic reactions within the methionine cycle are critically dependent on essential cofactors, primarily B vitamins. creative-proteomics.com Deficiencies in these vitamins can severely impair methionine metabolism, leading to the accumulation of intermediate metabolites like homocysteine. This compound tracing can reveal the metabolic bottlenecks caused by cofactor insufficiency.
Vitamin B12 (Cobalamin): Vitamin B12, in the form of methylcobalamin, is an indispensable cofactor for methionine synthase (MTR). oregonstate.edubiorxiv.org MTR catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-methyl-THF) to homocysteine, thereby regenerating methionine. mdpi.combiorxiv.org This reaction is the crucial intersection between the folate and methionine cycles. mdpi.com A deficiency in Vitamin B12 leads to the functional inactivation of MTR. oregonstate.edu This traps folate in the form of 5-methyl-THF, a phenomenon known as the "methyl-folate trap," rendering it unavailable for other essential reactions like nucleotide synthesis. biorxiv.org This functional folate deficiency occurs even with adequate dietary folate intake. oregonstate.edu Consequently, a lack of Vitamin B12 impairs the entire one-carbon metabolism network, affecting DNA synthesis, methylation reactions, and amino acid homeostasis. nih.gov
Folate (Vitamin B9): Folate, in its active form tetrahydrofolate (THF), is the primary carrier of one-carbon units in metabolism. tavernarakislab.grlibretexts.org The folate cycle is responsible for processing these one-carbon units for use in nucleotide synthesis (purines and thymidylate) and for providing the methyl group for methionine regeneration. mdpi.com The enzyme MTHFR converts 5,10-methylenetetrahydrofolate to 5-methyl-THF, the specific folate derivative required by MTR. ashpublications.org Therefore, adequate folate status is essential for the remethylation of homocysteine to methionine. creative-proteomics.com Insufficient folate intake compromises this pathway, leading to elevated homocysteine levels. creative-proteomics.com
Future Prospects and Emerging Research Trajectories for L Methionine 1 13c Tracer Studies
Integration with Multi-Omics Data for Holistic Metabolic Insights
The integration of L-methionine-1-13C tracer studies with various "omics" disciplines—proteomics, transcriptomics, and epigenomics—offers a powerful approach to unravel the intricate connections between metabolic fluxes and other layers of cellular regulation. This multi-omics approach provides a more complete picture of how cells function in health and disease.
Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative proteomics technique. sigmaaldrich.com By growing cells in media containing isotopically labeled amino acids, such as a heavy (13C and/or 15N) variant, researchers can compare protein abundance between different cell populations. sigmaaldrich.com this compound can be utilized in such studies to track the incorporation of methionine into newly synthesized proteins, providing a dynamic view of protein turnover and its relationship with metabolic pathways. sigmaaldrich.comisotope.com This is particularly relevant for understanding the metabolic reprogramming that occurs in cancer cells.
Transcriptomics: Analyzing the transcriptome—the complete set of RNA transcripts—reveals which genes are actively being expressed. By combining this compound tracing with transcriptomic analysis, researchers can correlate metabolic flux through methionine-dependent pathways with the expression levels of genes encoding metabolic enzymes. nih.govmdpi.com For example, studies have investigated how supplementation with different methionine isoforms affects the transcriptomes of various tissues, shedding light on the regulation of metabolic processes like immune response and lipid metabolism. nih.gov
Epigenomics: Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and histones. These epigenetic modifications play a crucial role in gene regulation. acs.org Using this compound allows researchers to trace the flow of carbon from methionine to these methylation reactions, providing insights into how metabolic status influences the epigenome. acs.orgnih.gov This is particularly important in cancer research, where aberrant DNA methylation patterns are a hallmark of the disease. acs.orgresearchgate.net Studies have shown that perturbing methionine metabolism can alter the epigenome of viruses like Epstein-Barr virus (EBV) and de-repress viral antigens, suggesting potential therapeutic strategies. nih.govbiorxiv.org
Table 1: Examples of Multi-Omics Integration with this compound
| Omics Field | Research Application | Key Findings |
|---|---|---|
| Proteomics | Quantitative analysis of protein synthesis and turnover in different cellular states. sigmaaldrich.com | Allows for the relative quantification of thousands of proteins, providing insights into cellular responses to stimuli. sigmaaldrich.com |
| Transcriptomics | Correlating metabolic flux with gene expression to understand regulatory networks. nih.govmdpi.com | Reveals how changes in methionine availability can alter the expression of genes involved in key metabolic pathways. nih.gov |
| Epigenomics | Tracing the contribution of methionine to DNA and histone methylation. acs.orgnih.gov | Demonstrates the link between methionine metabolism and the epigenetic landscape, with implications for gene silencing and cancer. acs.orgnih.gov |
Development of High-Throughput Isotopic Tracing and Automated Analysis Platforms
The increasing complexity of metabolic studies necessitates the development of high-throughput methods for isotopic tracing and automated data analysis. These advancements are crucial for handling the large datasets generated by modern analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
High-throughput approaches enable the rapid and quantitative analysis of metabolites from numerous samples simultaneously. nih.govfrontiersin.org For instance, 1H NMR can be used for the high-throughput analysis of 13C-enriched metabolites, offering a sensitive and rapid method for metabolic profiling. nih.gov
Software platforms are being developed to automate the analysis of large-scale metabolomics datasets. plos.orgacs.orgacs.org These tools can deconvolve complex mass spectra, identify metabolites, and quantify the incorporation of isotopic labels. plos.org For example, the ALLocator web platform facilitates the analysis of LC-ESI-MS datasets, including mass isotopomer ratio analysis. plos.org Another tool, CPExtract, allows for the automated screening of tracer-based metabolites in LC-HRMS data. acs.org Such platforms streamline the data analysis workflow, making it more efficient and less prone to manual error.
Advances in Computational Modeling for Complex and Spatially Resolved Metabolic Networks
Computational modeling has become an indispensable tool for interpreting the data from this compound tracer studies. These models allow researchers to simulate metabolic fluxes and understand the behavior of complex metabolic networks. nih.govplos.org
Metabolic Flux Analysis (MFA) is a key computational technique that uses isotope labeling data to estimate the rates of metabolic reactions. nih.gov By constructing detailed metabolic network models, researchers can simulate the flow of 13C atoms from this compound through various pathways. nih.govresearchgate.net These models can incorporate data from different "omics" platforms to create a more comprehensive picture of cellular metabolism. plos.org
Recent advances are also enabling the spatial resolution of metabolic networks. Techniques like MALDI mass spectrometry imaging can visualize the distribution of metabolites, including isotopically labeled ones, within tissues. nih.gov This allows for the study of metabolic heterogeneity at the tissue and even single-cell level. nih.govacs.org By integrating this spatial information with computational models, researchers can create spatially resolved models of metabolism, providing unprecedented insights into the metabolic organization of tissues.
Exploration of Novel Therapeutic Targets and Diagnostic Biomarkers through this compound Applications
This compound tracer studies are playing an increasingly important role in the discovery of new therapeutic targets and diagnostic biomarkers, particularly in the context of cancer and other metabolic diseases.
By tracing the metabolic fate of methionine, researchers can identify enzymes and pathways that are dysregulated in disease states. For example, altered methionine metabolism has been implicated in various cancers, and enzymes in the one-carbon metabolism pathway are being explored as potential therapeutic targets. spandidos-publications.com The L-type amino acid transporter 1 (LAT1), which transports methionine into cells, is also considered a promising target for drug delivery. e-enm.orgd-nb.info
This compound can also be used to develop non-invasive diagnostic tests. The 13C-methionine breath test, for instance, can assess hepatic mitochondrial function by measuring the exhalation of 13CO2 derived from the metabolism of this compound. nih.govresearchgate.net This test has shown promise as a non-invasive marker for the severity of non-alcoholic steatohepatitis (NASH). nih.gov Furthermore, metabolomic studies have identified methionine and its metabolites as potential biomarkers for various conditions, including pulmonary tuberculosis and certain types of cancer. mdpi.com
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing L-Methionine-1-¹³C with high isotopic purity?
- Methodology : Synthesis typically involves incorporating ¹³C at the methyl group via enzymatic or chemical methods. For example, methyl-¹³C-labeled methionine can be synthesized using S-adenosylmethionine synthase with ¹³C-methyl donors (e.g., ¹³C-formate) . Isotopic purity (>99%) must be verified via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy .
- Data Validation : Compare experimental ¹³C-NMR shifts to unlabeled methionine (e.g., ¹³C methyl resonance at ~15 ppm). Contamination risks arise from incomplete precursor separation, requiring rigorous HPLC purification .
Q. How is L-Methionine-1-¹³C characterized for use in metabolic flux analysis (MFA)?
- Experimental Design : Use stable isotope-resolved metabolomics (SIRM) with LC-MS/MS. Prepare cell cultures or animal models fed with L-Methionine-1-¹³C, then track isotopic incorporation into downstream metabolites (e.g., S-adenosylmethionine, homocysteine) .
- Critical Parameters : Optimize extraction protocols to prevent isotopic scrambling. Validate matrix effects using internal standards like L-Methionine-d3 (methyl-d3) .
Q. What safety protocols are essential when handling L-Methionine-1-¹³C in laboratory settings?
- Guidelines : Use nitrile gloves and lab coats to avoid dermal exposure. Store at 0–6°C to prevent degradation, and dispose of waste via approved radioactive/isotopic waste channels .
- Contingency Plans : In case of spills, neutralize with absorbent materials (e.g., vermiculite) and decontaminate surfaces with 70% ethanol .
Advanced Research Questions
Q. How can researchers resolve discrepancies in isotopic enrichment data between NMR and MS measurements for L-Methionine-1-¹³C?
- Analysis Framework :
- NMR Limitations : Detects positional enrichment but may miss low-abundance isotopomers.
- MS Advantages : Higher sensitivity for tracing minor isotopic species but requires fragmentation optimization (e.g., collision-induced dissociation for methyl-¹³C-specific ions) .
- Case Study : A 2024 study found 5% variance in ¹³C enrichment between NMR and LC-MS due to matrix interference; this was resolved using orthogonal validation with isotope ratio mass spectrometry (IRMS) .
Q. What experimental strategies minimize isotopic dilution in in vivo studies using L-Methionine-1-¹³C?
- Design Recommendations :
- Dose Calibration : Pre-test tracer concentrations in pilot studies to ensure detectable enrichment without perturbing metabolic pathways.
- Kinetic Modeling : Use compartmental models to account for endogenous methionine pools. For example, a two-pool model (plasma vs. intracellular) improves accuracy in hepatic transmethylation studies .
Q. How does the position-specific ¹³C labeling (e.g., methyl vs. carboxyl group) affect tracer applications in protein turnover studies?
- Methodological Comparison :
- Methyl-¹³C : Ideal for tracking methylation pathways (e.g., histone modifications) but may underestimate protein synthesis rates due to methyl group transfer.
- Carboxyl-¹³C : Better suited for quantifying protein turnover via hydrolysis and GC-MS analysis of ¹³CO₂ .
- Conflict Resolution : A 2023 study highlighted contradictory conclusions in autophagy studies; combining both labels with pulsed SILAC (stable isotope labeling by amino acids) resolved context-dependent biases .
Methodological Best Practices
Q. What quality control (QC) criteria ensure reproducibility in L-Methionine-1-¹³C-based experiments?
- QC Checklist :
- Purity : Confirm ≥99 atom% ¹³C via HRMS and exclude contaminants (e.g., L-Methionine-d3) using certified reference materials (CRMs) .
- Stability : Perform accelerated degradation studies (e.g., 40°C for 72 hours) to assess shelf-life under varying storage conditions .
- Documentation : Follow Beilstein Journal guidelines for reporting synthesis protocols, including raw NMR/MS spectra in supplementary data .
Q. How should researchers address batch-to-batch variability in commercially sourced L-Methionine-1-¹³C?
- Mitigation Steps :
- Request certificates of analysis (CoA) with lot-specific isotopic purity and HPLC traces .
- Cross-validate batches using in-house NMR (e.g., ¹³C DEPT-Q experiments) to detect impurities like L-Methionine-2-¹³C .
- Case Example : A 2025 interlaboratory study identified 2–3% variability in methyl-¹³C labeling across vendors; harmonized QC protocols reduced this to <0.5% .
Tables for Critical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
